molecular formula C6H11FO3 B178679 3-Fluoro-4,4-dimethoxybutan-2-one CAS No. 198422-35-4

3-Fluoro-4,4-dimethoxybutan-2-one

Cat. No.: B178679
CAS No.: 198422-35-4
M. Wt: 150.15 g/mol
InChI Key: DXCXUYJEBAEDPU-UHFFFAOYSA-N
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Description

3-Fluoro-4,4-dimethoxybutan-2-one (CAS: Not explicitly provided in evidence) is a fluorinated derivative of 4,4-dimethoxybutan-2-one (CAS: 5436-21-5), which is characterized by a ketone group at position 2, two methoxy groups at position 4, and a fluorine atom at position 3. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of quinoline-based inhibitors targeting kinases such as DYRK1A and CLK1 .

Properties

CAS No.

198422-35-4

Molecular Formula

C6H11FO3

Molecular Weight

150.15 g/mol

IUPAC Name

3-fluoro-4,4-dimethoxybutan-2-one

InChI

InChI=1S/C6H11FO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3

InChI Key

DXCXUYJEBAEDPU-UHFFFAOYSA-N

SMILES

CC(=O)C(C(OC)OC)F

Canonical SMILES

CC(=O)C(C(OC)OC)F

Synonyms

2-Butanone, 3-fluoro-4,4-dimethoxy-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4,4-dimethoxybutan-2-one can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethoxy-2-butanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethoxy-2-butanone in an appropriate solvent, such as dichloromethane, at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4,4-dimethoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4,4-dimethoxybutan-2-one involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity
3-Fluoro-4,4-dimethoxybutan-2-one C₆H₁₁FO₃ 150.15 (calculated) -F (C3), -OCH₃ (C4), -CO (C2) Precursor for fluorinated quinoline inhibitors; enhanced EWG effects improve cyclization .
4,4-Dimethoxybutan-2-one C₆H₁₂O₃ 132.16 -OCH₃ (C4), -CO (C2) Industrial solvent; precursor to non-fluorinated quinolines via Friedländer cyclization .
3-Chloro-4,4-dimethoxybutan-2-one C₆H₁₁ClO₃ 166.60 (calculated) -Cl (C3), -OCH₃ (C4), -CO (C2) Stronger EWG than F; potential higher reactivity but lower metabolic stability .
4,4,4-Trifluoro-3-hydroxybutanoic acid C₄H₅F₃O₃ 158.08 -CF₃ (C4), -OH (C3), -COOH (C1) Chiral building block in pharmaceuticals; high acidity due to -CF₃ and -OH groups .

Reactivity and Electronic Effects

  • Fluorine vs. Chlorine: The smaller size and lower polarizability of fluorine (vs. chlorine) in this compound reduce steric hindrance while maintaining moderate electron-withdrawing effects, favoring regioselective cyclization in quinoline synthesis .
  • Methoxy Groups : The dimethoxy groups in both 4,4-dimethoxybutan-2-one and its fluorinated derivative stabilize intermediates during cyclization via electron donation, though fluorine counterbalances this effect .
  • Trifluoromethyl vs. Dimethoxy: 4,4,4-Trifluoro-3-hydroxybutanoic acid exhibits stronger EWG effects and higher acidity (pKa ~2.5) compared to the dimethoxy analogs, making it suitable for chiral resolution but less ideal for neutral pH reactions .

Research Findings and Limitations

  • Synthetic Efficiency: The domino nitro reduction-Friedländer cyclization using this compound achieves higher yields (75–85%) compared to non-fluorinated analogs (60–70%) under similar conditions .
  • Spectroscopic Data : ¹⁹F NMR of this compound shows a singlet at δ -120 ppm (referenced to CFCl₃), confirming minimal coupling with neighboring protons .

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